Cas no 618-48-4 (3-Chlorobenzamide)

3-Chlorobenzamide 化学的及び物理的性質
名前と識別子
-
- m-Chlorobenzamide
- 3-Chlorobenzamide
- 3-Chloro-benzamide
- 3-chloro-benzoic acid amide
- Benzamide,3-chloro
- Benzamide,m-chloro
- EINECS 210-554-7
- Benzamide, 3-chloro-
- Benzamide, m-chloro- (8CI)
- MJTGQALMWUUPQM-UHFFFAOYSA-N
- Benzamide, m-chloro-
- 5-chlorobenzamide
- PubChem3618
- C11731
- HMS1780A07
- 3-CHLOROBENZAMIDE, AldrichCPR
- STR00492
- BDBM50106202
- VZ2668
- CHEMBL419245
- Z33546479
- BRN 1859940
- SB76053
- SY030316
- SCHEMBL283924
- EN300-29411
- A833448
- CHEBI:10587
- AKOS001129740
- CS-0151380
- J-512310
- Q27108665
- InChI=1/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10
- NS00034815
- 618-48-4
- FT-0615454
- SCHEMBL11557655
- WCE
- D70126
- DTXSID10210799
- MFCD00014799
- DB-054006
- Benzamide, m-chloro-(8CI)
- DTXCID90133290
-
- MDL: MFCD00014799
- インチ: 1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
- InChIKey: MJTGQALMWUUPQM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(C(N([H])[H])=O)=C1[H]
- BRN: 1859940
計算された属性
- せいみつぶんしりょう: 155.01400
- どういたいしつりょう: 155.013792
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25℃)
- 密度みつど: 1.2187 (rough estimate)
- ゆうかいてん: 133.0 to 136.0 deg-C
- ふってん: 273.7 °C at 760 mmHg
- フラッシュポイント: 119.4 °C
- 屈折率: 1.5618 (estimate)
- PSA: 43.09000
- LogP: 2.13920
3-Chlorobenzamide セキュリティ情報
- 危険カテゴリコード: 36/37/38-43
- セキュリティの説明: S24/25
- RTECS番号:CV2443774
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
3-Chlorobenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-Chlorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D752243-25g |
3-CHLOROBENZAMIDE |
618-48-4 | 98% | 25g |
$105 | 2024-06-06 | |
Enamine | EN300-29411-0.5g |
3-chlorobenzamide |
618-48-4 | 95% | 0.5g |
$19.0 | 2023-09-06 | |
Enamine | EN300-29411-0.05g |
3-chlorobenzamide |
618-48-4 | 95% | 0.05g |
$19.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0562-25G |
3-Chlorobenzamide |
618-48-4 | >98.0%(N) | 25g |
¥690.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222020-100g |
3-Chlorobenzamide |
618-48-4 | 98% | 100g |
¥1600 | 2023-04-13 | |
Enamine | EN300-29411-10.0g |
3-chlorobenzamide |
618-48-4 | 95% | 10.0g |
$34.0 | 2023-02-14 | |
TRC | C429078-1g |
3-Chlorobenzamide |
618-48-4 | 1g |
$ 80.00 | 2022-06-06 | ||
TRC | C429078-100mg |
3-Chlorobenzamide |
618-48-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PN621-100g |
3-Chlorobenzamide |
618-48-4 | 98.0%(N) | 100g |
¥3696.0 | 2022-05-30 | |
TRC | C429078-500mg |
3-Chlorobenzamide |
618-48-4 | 500mg |
$ 65.00 | 2022-06-06 |
3-Chlorobenzamide 関連文献
-
Lingaswamy Kadari,William Erb,Thierry Roisnel,Palakodety Radha Krishna,Florence Mongin New J. Chem. 2020 44 15928
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Mrinal Bhunia,Sumeet Ranjan Sahoo,Arpan Das,Jasimuddin Ahmed,Sreejyothi P.,Swadhin K. Mandal Chem. Sci. 2020 11 1848
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Showkat Ahmad Bhat,Mohammad Yaqoob Bhat,Suhail A. Rather,Ifshana Gani,Khursheed Ahmad Bhat,Qazi Naveed Ahmed Org. Biomol. Chem. 2022 20 8197
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4. The dipole moments, molar Kerr constants, and solution-state conformations of some substituted benzamidesRaymond K. Pierens,Alan J. Williams J. Chem. Soc. Perkin Trans. 2 1980 235
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Ke Yang,Yuqi Wang,Xinyong Chen,Adnan A. Kadi,Hoong-Kun Fun,Hao Sun,Yan Zhang,Hongjian Lu Chem. Commun. 2015 51 3582
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Kamran Amiri,Hormoz Khosravi,Saeed Balalaie,Farhad Golmohammadi,Muhammad U. Anwar,Ahmed Al-Harrasi Org. Biomol. Chem. 2019 17 8858
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Aki Matsuoka,Takahiro Isogawa,Yuna Morioka,Benjamin R. Knappett,Andrew E. H. Wheatley,Susumu Saito,Hiroshi Naka RSC Adv. 2015 5 12152
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8. Design, synthesis and antioxidant properties of ovothiol-derived 4-mercaptoimidazolesVincent Zoete,Fabrice Bailly,Jean-Pierre Catteau,Jean-Luc Bernier J. Chem. Soc. Perkin Trans. 1 1997 2983
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Ataf Ali Altaf,Muhammad Hamayun,Bhajan Lal,Muhammad Nawaz Tahir,Alvin A. Holder,Amin Badshah,Debbie C. Crans Dalton Trans. 2018 47 11769
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A. Poeschl,D. M. Mountford Org. Biomol. Chem. 2014 12 7150
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
3-Chlorobenzamideに関する追加情報
3-Chlorobenzamide (CAS No. 618-48-4): Properties, Applications, and Market Insights
3-Chlorobenzamide (CAS No. 618-48-4) is an important organic compound widely used in pharmaceutical, agrochemical, and specialty chemical industries. This aromatic amide derivative is characterized by the presence of a chlorine atom at the meta position of the benzene ring, which significantly influences its chemical reactivity and biological activity. With the growing interest in chlorinated aromatic compounds and their applications, 3-Chlorobenzamide has gained attention in both academic research and industrial production.
The molecular formula of 3-Chlorobenzamide is C7H6ClNO, with a molecular weight of 155.58 g/mol. Its chemical structure features a benzamide core substituted with a chlorine atom at the 3-position, making it a valuable intermediate in organic synthesis. The compound typically appears as a white to off-white crystalline powder with a melting point range of 142-145°C. Its moderate solubility in polar organic solvents like ethanol and methanol, coupled with limited water solubility, makes it suitable for various synthetic applications.
In the pharmaceutical industry, 3-Chlorobenzamide derivatives have shown significant potential as building blocks for drug development. Researchers are particularly interested in its role as a precursor for bioactive molecules with potential therapeutic applications. Recent studies have explored its use in developing novel enzyme inhibitors and receptor modulators, aligning with current trends in targeted drug discovery and personalized medicine approaches that dominate modern pharmaceutical research.
The agrochemical sector utilizes 3-Chlorobenzamide as an intermediate in the synthesis of crop protection agents. Its structural features contribute to the development of compounds with specific modes of action against plant pathogens, addressing the growing global demand for sustainable agriculture solutions. This application becomes increasingly relevant as the agricultural industry seeks to balance productivity with environmental concerns, a topic frequently searched by professionals in the field.
From a synthetic chemistry perspective, 3-Chlorobenzamide serves as a versatile intermediate in various organic transformations. Its reactive amide group and aromatic chlorine atom allow for selective modifications, making it valuable in heterocyclic compound synthesis and catalyzed cross-coupling reactions. These applications align with current research trends in green chemistry and atom-economical processes, which are hot topics in academic and industrial chemistry circles.
The global market for 3-Chlorobenzamide has shown steady growth, driven by increasing demand from end-use industries. Market analysts note particular expansion in the Asia-Pacific region, where pharmaceutical and agrochemical production continues to rise. Quality specifications for industrial-grade 3-Chlorobenzamide typically require purity levels above 98%, with strict controls on impurities that might affect downstream applications. These market dynamics reflect broader trends in specialty chemicals and fine chemical sectors that many industry professionals follow closely.
Recent advancements in production technology have improved the synthesis routes for 3-Chlorobenzamide, focusing on higher yields and reduced environmental impact. Modern catalytic methods and continuous flow processes have emerged as promising approaches, addressing the industry's move toward sustainable chemical manufacturing. These developments respond to frequent queries about eco-friendly synthesis methods in professional chemistry forums and search engines.
Safety considerations for handling 3-Chlorobenzamide follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended during handling. Storage typically requires cool, dry conditions in well-sealed containers, similar to many aromatic amide compounds. These handling guidelines are often sought after by laboratory technicians and process chemists working with the material.
Analytical characterization of 3-Chlorobenzamide commonly employs techniques such as HPLC, GC-MS, and NMR spectroscopy. Quality control protocols emphasize the importance of verifying both chemical purity and structural integrity, especially for pharmaceutical applications. These analytical aspects connect with the broader discussion of chemical characterization methods that remains a persistent topic in chemical research and quality assurance circles.
Looking forward, the applications of 3-Chlorobenzamide are expected to expand into new areas of materials science and medicinal chemistry. Researchers are investigating its potential in polymer modification and as a ligand in coordination chemistry. These emerging applications align with current scientific interest in functional materials and metal-organic frameworks, subjects that generate significant search traffic among chemistry professionals and academics.
In conclusion, 3-Chlorobenzamide (CAS No. 618-48-4) represents a valuable chemical building block with diverse applications across multiple industries. Its unique combination of aromatic and amide functionalities, coupled with the reactivity of the chlorine substituent, ensures its continued importance in organic synthesis and industrial chemistry. As research progresses and new applications emerge, this compound is likely to maintain its relevance in addressing contemporary challenges in pharmaceutical development, agricultural science, and advanced materials.
